molecular formula C11H14O B13623364 1-(2,5-Dimethylphenyl)cyclopropan-1-ol

1-(2,5-Dimethylphenyl)cyclopropan-1-ol

Cat. No.: B13623364
M. Wt: 162.23 g/mol
InChI Key: NRKZWVYUWCUWAK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O It is characterized by a cyclopropane ring attached to a phenyl group substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 2,5-dimethylstyrene using a suitable carbene precursor. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize waste, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed:

    Oxidation: Formation of 1-(2,5-Dimethylphenyl)cyclopropanone.

    Reduction: Formation of 1-(2,5-Dimethylphenyl)cyclopropane.

    Substitution: Formation of substituted derivatives like 1-(2,5-Dimethyl-4-nitrophenyl)cyclopropan-1-ol.

Scientific Research Applications

1-(2,5-Dimethylphenyl)cyclopropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring and cyclopropane moiety contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:

  • 1-(2,4-Dimethylphenyl)cyclopropan-1-ol
  • 1-(3,5-Dimethylphenyl)cyclopropan-1-ol
  • 1-(2,5-Dimethylphenyl)cyclopropane

These compounds share structural similarities but differ in the position of methyl groups or the presence of the hydroxyl group. The unique arrangement of substituents in this compound contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)cyclopropan-1-ol

InChI

InChI=1S/C11H14O/c1-8-3-4-9(2)10(7-8)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3

InChI Key

NRKZWVYUWCUWAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(CC2)O

Origin of Product

United States

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